molecular formula C14H15ClN2O2 B15063966 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one

Cat. No.: B15063966
M. Wt: 278.73 g/mol
InChI Key: SBFULOTZHWQIQV-UHFFFAOYSA-N
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Description

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is a complex organic compound with a unique structure that includes a chloro, methoxy, and methyl group attached to a tetrahydrobenzo naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the core structure: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of functional groups: The chloro, methoxy, and methyl groups are introduced through specific substitution reactions. For example, chlorination can be done using thionyl chloride, while methoxylation can be achieved using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in the formation of a new amine or thiol derivative.

Scientific Research Applications

9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one: Lacks the chloro group, which might affect its reactivity and biological activity.

    9-Chloro-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of the chloro, methoxy, and methyl groups in 9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one makes it unique compared to similar compounds. These functional groups can significantly impact its chemical reactivity, physical properties, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

9-chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one

InChI

InChI=1S/C14H15ClN2O2/c1-17-10-5-6-16-7-8(10)14(18)12-9(15)3-4-11(19-2)13(12)17/h3-4,16H,5-7H2,1-2H3

InChI Key

SBFULOTZHWQIQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=O)C3=C(C=CC(=C31)OC)Cl

Origin of Product

United States

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